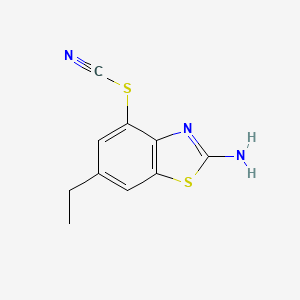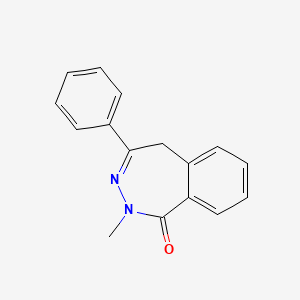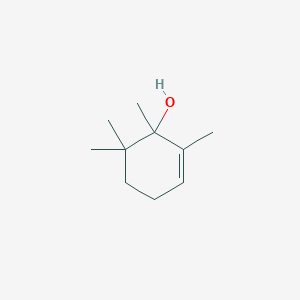
1,2,6,6-Tetramethylcyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6,6-Tetramethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexenol derivative characterized by the presence of four methyl groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,6,6-Tetramethylcyclohex-2-en-1-ol can be synthesized through several synthetic routes. One common method involves the hydrogenation of 1,2,6,6-tetramethylcyclohex-2-en-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,6,6-Tetramethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2,6,6-tetramethylcyclohex-2-en-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 1,2,6,6-tetramethylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Various reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1,2,6,6-Tetramethylcyclohex-2-en-1-one.
Reduction: 1,2,6,6-Tetramethylcyclohexanol.
Substitution: Derivatives with substituted functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2,6,6-Tetramethylcyclohex-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,6,6-tetramethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of multiple methyl groups may enhance its lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1,2,6,6-Tetramethylcyclohex-2-en-1-one: An oxidized form of the compound with a ketone functional group.
1,2,6,6-Tetramethylcyclohexanol: A reduced form of the compound with a hydroxyl group.
2,6,6-Trimethylcyclohex-2-en-1-ol: A structurally similar compound with one less methyl group.
Uniqueness
1,2,6,6-Tetramethylcyclohex-2-en-1-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group on the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
51036-25-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1,2,6,6-tetramethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-6-5-7-9(2,3)10(8,4)11/h6,11H,5,7H2,1-4H3 |
Clave InChI |
HWJBIBYIVZIZDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1(C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
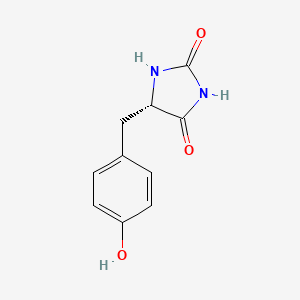
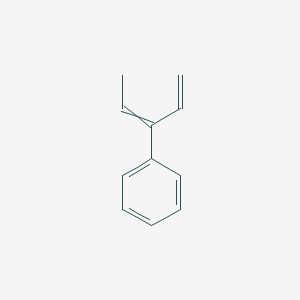
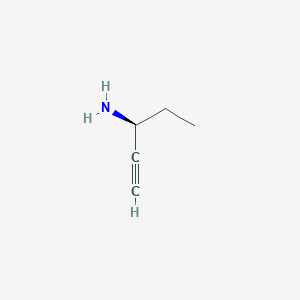
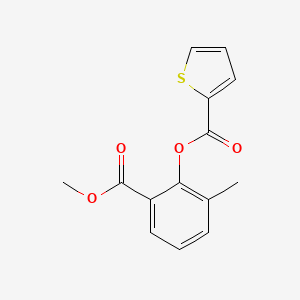
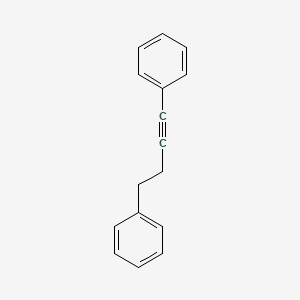
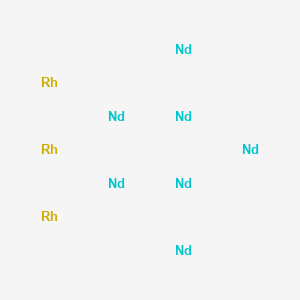
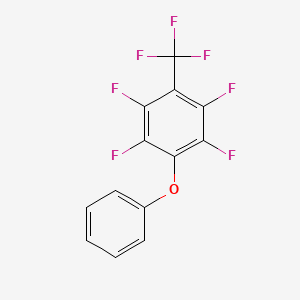
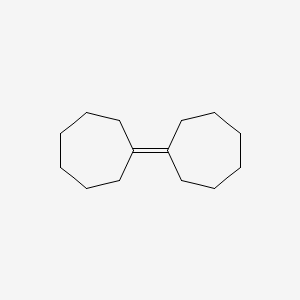
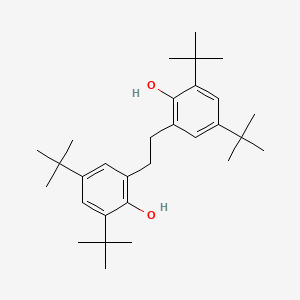
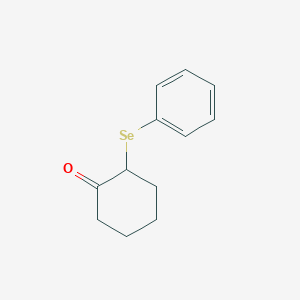
![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)
